molecular formula C21H31N3O3 B2764588 tert-butyl 4-({[(5-cyclopropylpyridin-3-yl)methyl]carbamoyl}methyl)piperidine-1-carboxylate CAS No. 2034313-09-0

tert-butyl 4-({[(5-cyclopropylpyridin-3-yl)methyl]carbamoyl}methyl)piperidine-1-carboxylate

Cat. No.: B2764588
CAS No.: 2034313-09-0
M. Wt: 373.497
InChI Key: VFNCUTSBFWIXNI-UHFFFAOYSA-N
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Description

tert-butyl 4-({[(5-cyclopropylpyridin-3-yl)methyl]carbamoyl}methyl)piperidine-1-carboxylate is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a piperidine ring, a pyridine moiety, and a tert-butyl ester group. Its intricate molecular architecture makes it a valuable subject for studies in medicinal chemistry, pharmacology, and synthetic organic chemistry.

Scientific Research Applications

tert-butyl 4-({[(5-cyclopropylpyridin-3-yl)methyl]carbamoyl}methyl)piperidine-1-carboxylate has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a therapeutic agent, particularly in the treatment of neurological disorders and inflammatory diseases.

    Pharmacology: The compound is investigated for its interactions with various biological targets, including receptors and enzymes.

    Synthetic Organic Chemistry: It serves as a building block for the synthesis of more complex molecules, aiding in the development of new synthetic methodologies.

    Industrial Applications: The compound’s unique structure makes it useful in the development of novel materials and chemical processes.

Mechanism of Action

As an FXR agonist, this compound is likely to bind to the FXR receptor, which is a type of nuclear receptor. This binding can modulate the transcription of certain genes, influencing various biological processes .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 4-(2-(((5-cyclopropylpyridin-3-yl)methyl)amino)-2-oxoethyl)piperidine-1-carboxylate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.

    Introduction of the Pyridine Moiety: The pyridine ring is introduced via a nucleophilic substitution reaction, where a suitable pyridine derivative reacts with the piperidine intermediate.

    Attachment of the Tert-butyl Ester Group: The tert-butyl ester group is introduced through esterification, using tert-butyl alcohol and an appropriate carboxylic acid derivative.

    Final Coupling: The final step involves coupling the pyridine and piperidine intermediates through a condensation reaction, forming the desired compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of advanced catalytic systems, high-throughput screening of reaction conditions, and continuous flow chemistry techniques to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

tert-butyl 4-({[(5-cyclopropylpyridin-3-yl)methyl]carbamoyl}methyl)piperidine-1-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.

    Substitution: Nucleophilic and electrophilic substitution reactions can occur at various positions on the molecule, leading to the formation of substituted derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like bromine or chlorine for electrophilic substitution; nucleophiles like amines or thiols for nucleophilic substitution.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Comparison with Similar Compounds

Similar Compounds

  • Tert-butyl 9-oxo-3-azaspiro[5.5]undecane-3-carboxylate
  • N-substituted 4-(pyridin-2-yl)thiazole-2-amine derivatives

Uniqueness

tert-butyl 4-({[(5-cyclopropylpyridin-3-yl)methyl]carbamoyl}methyl)piperidine-1-carboxylate is unique due to its specific combination of functional groups and its ability to interact with multiple biological targets

Properties

IUPAC Name

tert-butyl 4-[2-[(5-cyclopropylpyridin-3-yl)methylamino]-2-oxoethyl]piperidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H31N3O3/c1-21(2,3)27-20(26)24-8-6-15(7-9-24)11-19(25)23-13-16-10-18(14-22-12-16)17-4-5-17/h10,12,14-15,17H,4-9,11,13H2,1-3H3,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VFNCUTSBFWIXNI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)CC(=O)NCC2=CC(=CN=C2)C3CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H31N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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